REACTION_CXSMILES
|
CNN(CC)NC.C([N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])C.[CH:15]([N:18]([CH:21](C)C)CC)(C)C.[S:24]([C:28]1[CH:36]=[CH:35]C=C[C:29]=1[C:30](Cl)=O)(=[O:27])(=[O:26])[NH2:25].[O:37]1CCCC1>CCOCC.CCCCCC>[S:24]([C:28]1[CH:36]=[CH:35][C:14]([C:13]([NH:10][CH2:11][CH2:12][N:18]([CH3:21])[CH3:15])=[O:37])=[CH:30][CH:29]=1)(=[O:27])(=[O:26])[NH2:25]
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Name
|
3
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
N,N-dimethylaminoethylamine
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
CNN(NC)CC
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
sulfamoylbenzoyl chloride
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
petroleum ether
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring so as the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
CUSTOM
|
Details
|
did not exceed 0 to 15° C
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 12 hours the at room temperature
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The semi-solid product was filtered off
|
Type
|
TEMPERATURE
|
Details
|
cooled saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
The solid product was separated
|
Type
|
WASH
|
Details
|
washed once with 10 ml saturated aqueous sodium chloride solution, 2 times with ice water
|
Type
|
CUSTOM
|
Details
|
purified with crystallization from the water:ethanol (2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C(=O)NCCN(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |